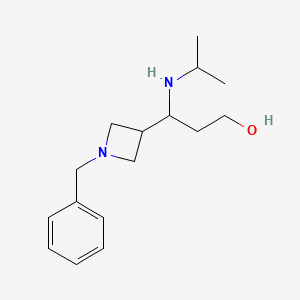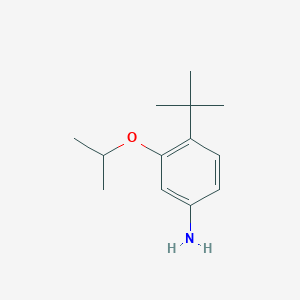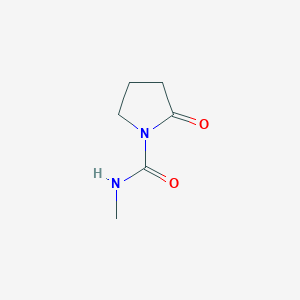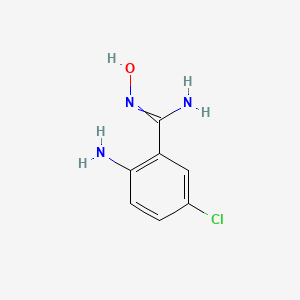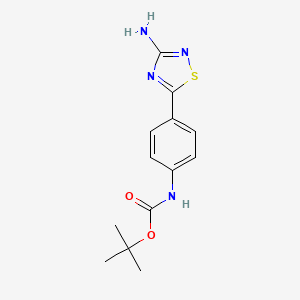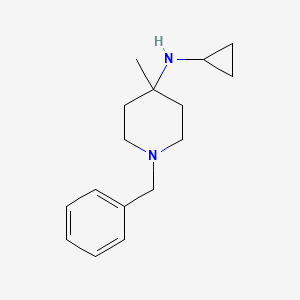
1-benzyl-N-cyclopropyl-4-methylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-N-cyclopropyl-4-methylpiperidin-4-amine is a synthetic organic compound with a complex structure. It belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. This compound is characterized by the presence of a benzyl group, a cyclopropyl group, and a methyl group attached to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-cyclopropyl-4-methylpiperidin-4-amine typically involves multiple steps. One common method includes the alkylation of piperidine with benzyl chloride, followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. The final step involves the methylation of the piperidine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield. Catalysts such as palladium on carbon may be used to facilitate certain steps, and purification is typically achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-N-cyclopropyl-4-methylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups, often using reagents like sodium azide or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Azides or other substituted derivatives.
Scientific Research Applications
1-Benzyl-N-cyclopropyl-4-methylpiperidin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems due to its structural similarity to certain psychoactive compounds.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-benzyl-N-cyclopropyl-4-methylpiperidin-4-amine involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter release by binding to receptors in the central nervous system. This interaction can influence various signaling pathways, leading to changes in neuronal activity and potentially therapeutic effects.
Comparison with Similar Compounds
1-Benzyl-4-methylpiperidine: Shares the benzyl and piperidine core but lacks the cyclopropyl group.
N-Cyclopropyl-4-methylpiperidine: Contains the cyclopropyl and piperidine core but lacks the benzyl group.
4-Methylpiperidine: The simplest structure, lacking both the benzyl and cyclopropyl groups.
Uniqueness: 1-Benzyl-N-cyclopropyl-4-methylpiperidin-4-amine is unique due to the combination of its benzyl, cyclopropyl, and methyl groups, which confer distinct chemical and pharmacological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H24N2 |
|---|---|
Molecular Weight |
244.37 g/mol |
IUPAC Name |
1-benzyl-N-cyclopropyl-4-methylpiperidin-4-amine |
InChI |
InChI=1S/C16H24N2/c1-16(17-15-7-8-15)9-11-18(12-10-16)13-14-5-3-2-4-6-14/h2-6,15,17H,7-13H2,1H3 |
InChI Key |
CTTDKQUGPSAKLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)NC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


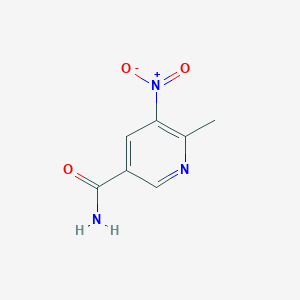
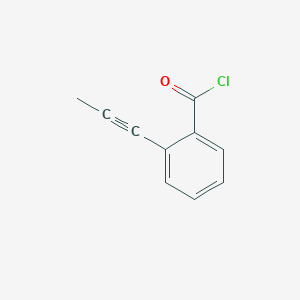
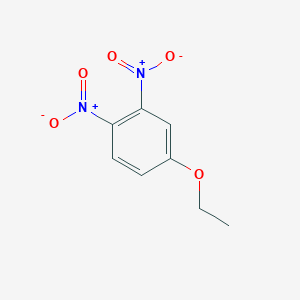


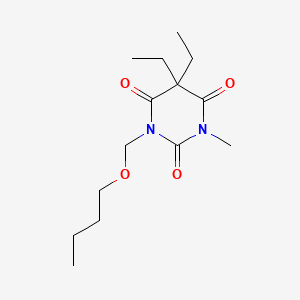
![(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine](/img/structure/B13963244.png)


